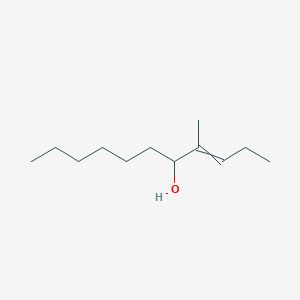

4-Methylundec-3-EN-5-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88262-05-9 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

4-methylundec-3-en-5-ol |

InChI |

InChI=1S/C12H24O/c1-4-6-7-8-10-12(13)11(3)9-5-2/h9,12-13H,4-8,10H2,1-3H3 |

InChI Key |

ZBOPZUZYSYDLCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=CCC)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylundec 3 En 5 Ol and Structural Analogues

Retrosynthetic Strategies for the 4-Methylundec-3-en-5-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C4-C5 bond, which is formed through the addition of a nucleophile to a ketone. This leads to two main retrosynthetic pathways:

Pathway A: Allylation of a Ketone. This is the most direct approach, involving the disconnection of the C4-C5 bond to reveal a ketone (undecan-5-one) and a vinyl metallic species. A further disconnection of the trisubstituted alkene via a Wittig-type reaction or other olefination methods can be envisioned.

Pathway B: Grignard-type Addition to an α,β-Unsaturated Ketone. This pathway involves a 1,2-addition of an organometallic reagent (e.g., a methyl Grignard or organolithium reagent) to an appropriate α,β-unsaturated ketone.

A crucial disconnection lies in the carbon-carbon bond formation that generates the chiral centers. The addition of an organometallic reagent to a ketone is a common and effective method for creating tertiary alcohols. organic-chemistry.org In the context of this compound, this translates to the addition of a vinyl or allyl nucleophile to a ketone.

Enantioselective and Diastereoselective Synthesis Approaches

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods. Both enantioselective and diastereoselective strategies are employed to control the absolute and relative stereochemistry of the final product.

Catalytic Asymmetric Allylation Reactions for Chiral Alcohol Formation

Catalytic asymmetric allylation of ketones is a powerful method for the synthesis of chiral tertiary alcohols. nih.govacs.org This approach involves the reaction of a ketone with an allylating agent in the presence of a chiral catalyst, which directs the formation of one enantiomer over the other.

In catalytic asymmetric reactions, the chiral ligand bound to the metal center is often the primary source of stereochemical control. The ligand creates a chiral environment around the catalytic center, forcing the substrates to approach in a specific orientation, thus leading to an enantioselective transformation.

Various chiral ligands and metal complexes have been developed for the enantioselective allylation of ketones. For instance, complexes of indium(III) with chiral PYBOX ligands have been shown to catalyze the allylation of ketones with allyltributylstannane, affording homoallylic alcohols with moderate to high enantioselectivities. rsc.org Similarly, N,N'-dioxide ligands in combination with indium(III) have also proven effective for the enantioselective allylation of a variety of aromatic ketones. nih.gov Copper-catalyzed enantioselective allylation of ketones using 1,3-dienes as the allyl source has also been reported, offering a mild and efficient route to chiral tertiary alcohols. nih.gov The choice of ligand is critical, as demonstrated in copper-catalyzed reactions where non-C2-symmetric JOSIPHOS-derived ligands provided high levels of enantio- and diastereoselectivity. nih.gov

Table 1: Examples of Ligand-Controlled Enantioselective Allylation of Ketones

| Catalyst System | Ketone Substrate | Allylating Agent | Enantiomeric Excess (ee) | Reference |

| In(OTf)₃ / PYBOX | Aromatic Ketones | Allyltributylstannane | 54-95% | rsc.org |

| L1-In(III) Complex | Aromatic Ketones | Tetraallyltin | up to 83% | nih.gov |

| CuH / JOSIPHOS ligand | 4-methoxyacetophenone | 1,3-butadiene | High | nih.gov |

| BINOL-Ti | Aromatic & α,β-Unsaturated Ketones | Tetraallyltin | Moderate | acs.org |

This table presents a selection of reported catalyst systems and their effectiveness in the enantioselective allylation of ketones, a key transformation for synthesizing chiral tertiary alcohols analogous to this compound.

When a substrate already contains a stereocenter, it can influence the stereochemical outcome of a subsequent reaction at a nearby prochiral center. This phenomenon, known as substrate-controlled diastereoselectivity, is often rationalized using predictive models like the Felkin-Anh and Cram chelation models. bham.ac.uknih.gov

In the synthesis of this compound, if a precursor already possesses a chiral center at either the C4 or C5 position, this existing stereochemistry can direct the formation of the second stereocenter. For example, the addition of a nucleophile to a chiral ketone with a stereocenter at the α-position can proceed with high diastereoselectivity. The Felkin-Anh model predicts the stereochemical outcome based on steric and stereoelectronic interactions, where the largest substituent at the α-stereocenter orients itself anti-periplanar to the incoming nucleophile. bham.ac.uk Conversely, the Cram chelation model applies when a chelating group is present at the α-position, leading to a cyclic transition state and often the opposite diastereomer. nih.gov

The choice of protecting group for a hydroxyl or other functional group on the substrate can significantly impact which model prevails, thereby allowing for the selective formation of either diastereomer. bham.ac.uknih.gov

Olefin Isomerization-Claisen Rearrangement (ICR) Strategies

The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a carbon-carbon bond and can be used to set stereocenters with high fidelity. The olefin isomerization-Claisen rearrangement (ICR) is a strategic sequence that expands the utility of the Claisen rearrangement. pitt.edupitt.edunih.gov This strategy involves the isomerization of a less stable olefin into a more reactive allyl or vinyl ether, which then undergoes a thermal or catalyzed Claisen rearrangement.

A significant challenge in organic synthesis is the construction of quaternary carbon stereocenters. rsc.org The ICR strategy offers an elegant solution for the stereoselective formation of such centers. pitt.edunih.gov By designing substrates with appropriate substitution patterns, the Claisen rearrangement can generate a product with a quaternary carbon. For instance, the rearrangement of a chiral, non-racemic α-methyl-β-hydroxy allylic ester via a dianionic Ireland-Claisen rearrangement has been shown to produce products with three contiguous stereocenters, including a quaternary carbon, with high diastereoselectivity. nih.gov

In the context of synthesizing this compound, an ICR approach could involve the rearrangement of a suitably substituted allyl vinyl ether to construct the C3-C4 bond and the quaternary center at C4 simultaneously. The stereochemistry of the starting material would directly translate into the stereochemistry of the product, making this a highly stereospecific transformation. Recent advancements have shown that iridium(I) complexes can effectively catalyze the initial olefin isomerization step, leading to highly diastereoselective Claisen rearrangements. pitt.edunih.gov

Chiral Auxiliary and Chiral Pool Applications

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. acs.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. acs.org After the desired transformation, the auxiliary can be removed and ideally recycled. acs.org This approach is particularly valuable for the synthesis of enantiomerically pure alcohols. masterorganicchemistry.com

In the context of synthesizing structures similar to this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective addition of a nucleophile or the reduction of a ketone. For instance, an α,β-unsaturated acid could be coupled with a chiral auxiliary, followed by chain extension and reduction, to yield a chiral alcohol. Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or alkaloids, which is known as the chiral pool approach. nih.govorganic-chemistry.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in readily available literature, the general principles can be applied. For example, a chiral oxazolidinone auxiliary could be used to control the stereoselective alkylation of an enolate derived from a shorter-chain carboxylic acid, which could then be elaborated to the target molecule. masterorganicchemistry.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor Type | Reaction Type | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Carboxylic Acid | Alkylation | >95% |

| Camphorsultam | N-Acryloyl derivative | Michael Addition | >90% |

| Pseudoephedrine | Amide | Alkylation | >98% |

This table presents representative data from the literature on the effectiveness of various chiral auxiliaries in asymmetric reactions and does not represent the synthesis of the specific target compound.

Enantioselective Reduction of Ketone Precursors

A key strategy for the synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone precursor. rsc.org This method avoids the use of stoichiometric chiral reagents by employing a chiral catalyst to deliver a hydride to one face of the carbonyl group preferentially. rsc.org For the synthesis of this compound, the corresponding ketone, 4-methylundec-3-en-5-one, would be the substrate for such a reduction.

Various catalytic systems have been developed for the enantioselective reduction of unsaturated ketones. nih.gov These include enzyme-catalyzed reductions, which can offer high enantioselectivity under mild conditions. nih.gov Chemical catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, are also widely used. rsc.org For α,β-unsaturated ketones, selective 1,2-reduction to the allylic alcohol without affecting the double bond is a critical challenge. researchgate.net

Table 2: Catalysts for Enantioselective Ketone Reduction

| Catalyst System | Ketone Type | Reductant | Enantiomeric Excess (e.e.) |

| (R)-CBS-Oxazaborolidine | Aryl, Alkyl Ketones | Borane | up to 98% |

| Ru(II)-chiral diamine | Aryl Ketones | Isopropanol | up to 99% |

| Perakine Reductase (enzyme) | α,β-Unsaturated Ketones | NADPH | >99% nih.gov |

This table provides examples of catalyst systems for the enantioselective reduction of ketones from the literature and does not represent the direct synthesis of the target compound.

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions. These reactions allow for the extension of carbon chains and the introduction of key functional groups.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.org To synthesize this compound, a plausible route involves the addition of a hexylmagnesium halide to 2-methyl-2-pentenal. A similar synthesis has been reported for the analogue 4-methyl-3-decen-5-ol, where n-amylmagnesium bromide was added to 2-methyl-2-pentenal. prepchem.com This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to yield the alcohol. masterorganicchemistry.comdalalinstitute.com

One of the challenges with α,β-unsaturated aldehydes and ketones is the potential for 1,4-conjugate addition as a side reaction. dalalinstitute.com However, with aldehydes, 1,2-addition is generally the major pathway. dalalinstitute.com The reaction conditions, such as solvent and temperature, can be optimized to favor the desired 1,2-adduct.

Table 3: Synthesis of a 4-Methyl-3-alken-5-ol via Grignard Reaction

| Aldehyde | Grignard Reagent | Product | Yield | Boiling Point |

| 2-Methyl-2-pentenal | n-Amylmagnesium bromide | 4-Methyl-3-decen-5-ol | 68% | 103°C/12 mmHg prepchem.com |

This table details the synthesis of a close structural analogue to the target compound.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com These reactions offer high efficiency and functional group tolerance. organic-chemistry.org For the synthesis of allylic alcohols like this compound, nickel catalysis can be employed in several ways. One approach involves the coupling of an alkyne with an aldehyde in the presence of a reducing agent. dalalinstitute.com Another strategy is the direct coupling of allylic alcohols with organoboron or organozinc reagents. masterorganicchemistry.comacs.org

For instance, a nickel(0) catalyst can facilitate the coupling of an appropriate alkyne and aldehyde to construct the backbone of the target molecule. dalalinstitute.com Alternatively, a pre-formed allylic alcohol could be coupled with an organometallic reagent to introduce the remaining part of the carbon chain. masterorganicchemistry.com

Table 4: Examples of Nickel-Catalyzed C-C Bond Formation for Allylic Alcohols

| Substrate 1 | Substrate 2 | Catalyst | Product Type |

| Alkyne | Aldehyde | Ni(COD)₂ / Ligand | Allylic Alcohol dalalinstitute.com |

| Allylic Alcohol | Organozinc Reagent | NiCl₂(PCy₃)₂ | Arylated/Alkenylated Allylic Alcohol masterorganicchemistry.com |

| Alkyne | Methanol | Ni(COD)₂ / NHC | Allylic Alcohol organic-chemistry.org |

This table presents representative examples of nickel-catalyzed reactions for the synthesis of allylic alcohols from the literature.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. researchgate.net This reaction is particularly useful for controlling the position of the double bond. researchgate.net To synthesize this compound, a Wittig reaction could be employed to construct the C3=C4 double bond. A possible disconnection would involve the reaction of a phosphonium ylide derived from a C2 fragment with a C9-keto-alcohol.

The stereoselectivity of the Wittig reaction (E/Z isomerism of the resulting alkene) can often be controlled by the nature of the ylide and the reaction conditions. researchgate.net For trisubstituted alkenes, such as the one in the target molecule, achieving high stereoselectivity can be challenging, but modifications like the Schlosser modification can be employed to favor the E-isomer. organic-chemistry.org

Table 5: Stereoselectivity in Wittig Reactions for Trisubstituted Alkenes

| Ylide Type | Carbonyl Compound | Conditions | Major Isomer |

| Stabilized | Aldehyde | Standard | E |

| Non-stabilized | Aldehyde | Salt-free | Z |

| β-Lithiooxyphosphonium ylide | Halomethyl ester | Schlosser | Z organic-chemistry.org |

This table provides general trends for stereoselectivity in Wittig reactions from the literature.

The combination of a Michael addition and a Heck reaction, often in a tandem or cascade sequence, provides a powerful method for the construction of complex molecular architectures. The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, while the Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.

A potential, though less direct, approach to a precursor for this compound could involve a tandem Michael-Heck reaction. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated ester could be followed by an intramolecular Heck reaction to form a cyclic intermediate, which could then be further elaborated. More direct applications might involve a reductive Heck reaction where an alcohol acts as the hydride source. researchgate.net While specific applications of a Michael-Heck strategy for the direct synthesis of γ,δ-unsaturated alcohols like the target compound are not widely reported, the principles of these reactions offer a potential, albeit complex, synthetic route.

Protecting Group Chemistry in Olefinic Alcohol Synthesis

In the multi-step synthesis of complex molecules like this compound, the hydroxyl group of the olefinic alcohol often requires temporary masking to prevent unwanted side reactions. libretexts.org This process, known as protection, involves converting the functional group into a less reactive derivative, which can be later removed to restore the original group. wikipedia.orgorganic-chemistry.org The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its selective removal (deprotection). organic-chemistry.org For olefinic alcohols, several classes of protecting groups are commonly employed, each with distinct characteristics. youtube.com

The strategic protection of an alcohol is essential when other parts of the molecule must undergo reactions that are incompatible with a free hydroxyl group. chemistrysteps.com For instance, if a Grignard reagent were to be used to extend a carbon chain elsewhere in the molecule, it would be quenched by the acidic proton of the alcohol. libretexts.orgchemistrysteps.com By converting the alcohol to a protected form, such as a silyl (B83357) ether, this incompatibility is resolved. libretexts.org

Common Protecting Groups for Alcohols:

Several types of protecting groups are favored for alcohols due to their reliability and the varied conditions under which they can be removed. youtube.com This variety allows for "orthogonal protection," where one protecting group can be removed in the presence of another, a crucial strategy in complex syntheses. organic-chemistry.orgorganic-chemistry.org

Silyl Ethers: These are the most common protecting groups for alcohols. chemistrysteps.com They are formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. libretexts.orgmasterorganicchemistry.com The stability of the silyl ether depends on the steric bulk of the substituents on the silicon atom. For example, tert-butyldimethylsilyl (TBDMS) ethers are more stable to acidic conditions than trimethylsilyl (TMS) ethers. libretexts.org Deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. libretexts.orgmasterorganicchemistry.com

Acetals: Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are types of acetals used to protect alcohols. uwindsor.ca THP ethers are formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. libretexts.orguwindsor.ca These groups are stable under basic, nucleophilic, and reducing conditions but are readily removed by aqueous acid. chemistrysteps.comuwindsor.ca

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. youtube.comuwindsor.ca They are typically introduced using benzyl bromide and a base. A key advantage of the benzyl group is its removal by hydrogenolysis (catalytic hydrogenation), a mild condition that does not affect many other protecting groups. libretexts.org

The following interactive table summarizes key protecting groups used in the synthesis of olefinic alcohols.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

|---|

Multicomponent Reaction Sequences towards Complex Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.govacs.org This inherent efficiency makes MCRs powerful tools in synthetic chemistry for rapidly building molecular complexity from simple precursors. mdpi.com In the context of this compound, MCRs can be envisioned as a strategy to generate a diverse library of structural analogues and complex derivatives.

For example, a precursor aldehyde or ketone to this compound could serve as a carbonyl component in several classic MCRs.

Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. mdpi.comorganic-chemistry.org By using a suitable aldehyde precursor to the olefinic alcohol, a wide array of amides and esters can be incorporated into the molecular structure in a single step.

Ugi Reaction: As an extension of the Passerini reaction, the Ugi four-component reaction involves a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. mdpi.com The product is a dipeptide-like structure, offering a rapid route to complex, peptide-mimicking derivatives. nih.gov The reaction typically begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid. mdpi.com

Biginelli and Hantzsch Reactions: While classically used for synthesizing heterocycles, these MCRs can be adapted. For instance, the Biginelli reaction condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.gov The Hantzsch pyridine (B92270) synthesis similarly combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to create dihydropyridines, which can be oxidized to pyridines. bohrium.comresearchgate.net Using a precursor aldehyde related to this compound in these reactions would attach a heterocyclic moiety to the aliphatic chain, generating derivatives with significantly different properties.

The following interactive table outlines prominent MCRs and their potential application in derivatizing a precursor of this compound.

| Reaction Name | Components | Product Type | Potential Application for Derivatives |

|---|

Stereochemical Investigations of 4 Methylundec 3 En 5 Ol

Characterization and Control of Stereoisomers (Enantiomers, Diastereomers)

Detailed research into the specific stereoisomers of 4-Methylundec-3-en-5-ol is limited in publicly available scientific literature. However, based on the principles of stereochemistry, the molecule possesses two chiral centers (at C4 and C5) and a double bond capable of E/Z isomerism. This results in the potential for multiple stereoisomers. The characterization of these individual stereoisomers would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine their relative and absolute configurations.

Control over the formation of specific stereoisomers during synthesis is a critical aspect of stereochemistry. For a compound like this compound, this would involve the use of stereoselective reactions that favor the formation of one stereoisomer over others.

Development of Stereospecific Synthetic Routes

As of the latest available data, specific stereospecific synthetic routes for this compound have not been extensively documented in peer-reviewed literature. The development of such routes would be essential for obtaining enantiomerically and diastereomerically pure samples of each stereoisomer, which are necessary for studying their individual properties.

Stereoselective Purification and Resolution Techniques

Dynamic Stereochemistry Studies

There is currently a lack of published research on the dynamic stereochemistry of this compound. Such studies would investigate the potential for interconversion between different stereoisomers under various conditions, providing insight into the compound's conformational flexibility and stability.

Mechanistic Elucidation of Reactions Involving 4 Methylundec 3 En 5 Ol Precursors and Derivatives

Reaction Pathway Mapping for Catalytic Processes

Catalytic isomerization represents a fundamental transformation for allylic alcohols like 4-Methylundec-3-en-5-ol. Ruthenium-catalyzed redox isomerization, for instance, provides an atom-economical route to the corresponding saturated ketone, 4-methylundecan-5-one. The reaction pathway, elucidated through a combination of experimental studies and computational analysis, typically proceeds through a "borrowing hydrogen" or hydrogen auto-transfer mechanism. researchgate.net

The catalytic cycle is initiated by the coordination of the allylic alcohol to a coordinatively unsaturated ruthenium complex. acs.org For this compound, the cycle can be mapped as follows:

Coordination and Deprotonation: The hydroxyl group of this compound coordinates to the Ru(II) center. Subsequent deprotonation, often assisted by another molecule or a basic ligand, forms a ruthenium-alkoxide intermediate.

β-Hydride Elimination: This key step involves the abstraction of a hydrogen atom from the carbon bearing the oxygen, leading to the formation of a ruthenium-hydride species (Ru-H) and the release of the unsaturated ketone, 4-methylundec-3-en-5-one. nih.gov

Hydride Transfer: The ruthenium-hydride intermediate then facilitates the reduction of the coordinated enone. An intramolecular hydride transfer from the metal to the β-carbon of the enone generates a ruthenium-enolate. acs.org

Protonation and Product Release: The cycle is completed by protonation of the enolate, which can be facilitated by an alcohol molecule from the reaction medium. nih.gov This step regenerates the active catalyst and releases the final saturated ketone product, 4-methylundecan-5-one.

Understanding Ligand Effects in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are paramount for controlling the stereochemical outcome of a reaction. For transformations involving this compound, such as palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), the choice of ligand dictates the enantioselectivity of the product. Chiral phosphine (B1218219) ligands, in particular, have been extensively studied and are categorized based on their structural features, such as central, axial, or planar chirality. mdpi.comtcichemicals.com

The performance of different ligands in a reaction is influenced by both steric and electronic factors. The Trost system ligands (TSL), a class of diphosphine ligands with central chirality, have proven highly effective in many Pd-AAA reactions. mdpi.comresearchgate.net The ligand's structure creates a chiral pocket around the palladium center, which differentiates between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl intermediate formed from this compound. nih.gov

The effect of ligand structure on enantioselectivity can be illustrated by comparing different types of phosphine ligands in a model Pd-catalyzed allylic alkylation.

Table 1: Influence of Chiral Ligand Type on Enantioselectivity in a Model Pd-Catalyzed Allylic Alkylation

| Ligand Type | Representative Ligand | Typical Enantiomeric Excess (ee) | Reference |

| Diphosphine (Backbone Chirality) | (R,R)-Trost Ligand | >95% | mdpi.comresearchgate.net |

| Monophosphine (Axial Chirality) | (S)-sSPhos | ~90-98% | acs.org |

| Diamidophosphite | PIPPHOS | ~80-90% | acs.org |

| Phosphoramidite | (S)-L1 | <70% | nih.gov |

Data is representative and generalized for typical Pd-AAA reactions.

The data indicates that bidentate diphosphine ligands like the Trost ligand often provide superior enantiocontrol. mdpi.com This is attributed to their well-defined chelation to the metal center, which creates a more rigid and predictable chiral environment. researchgate.net Monodentate ligands can also be highly effective, but their flexibility can sometimes lead to lower selectivity unless other favorable interactions are present. acs.orgacs.org

Transition State Analysis and Reaction Energetics

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms at a molecular level. By modeling the transition states of key elementary steps, it is possible to understand the energetics that govern reaction rates and selectivity. researchgate.netnih.gov

For the palladium-catalyzed allylation of this compound with a primary amine, DFT studies have been used to compare potential mechanistic pathways. researchgate.net The key steps involve the formation of a π-allyl palladium intermediate and subsequent nucleophilic attack. The calculations reveal the relative energy barriers for these steps, identifying the rate-determining transition state.

For instance, in the isomerization of allylic alcohols catalyzed by base, DFT studies show that the C-H bond cleavage is a critical step. The activation energy for this process is significantly influenced by the nature of the catalyst and the substituents on the alcohol. nih.gov Electron-withdrawing groups on the substrate, for example, are found to lower the energy barrier for C-H cleavage. nih.gov

Table 2: Calculated Energy Barriers for Key Steps in Allylic Alcohol Transformations

| Reaction Type | Key Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Ru-Catalyzed Isomerization | β-Hydride Elimination | DFT | ~14.5 | nih.gov |

| Base-Catalyzed Isomerization | C-H Bond Cleavage (Proton Transfer) | DFT | ~20-30 (Varies with base) | nih.gov |

| Pd-Catalyzed Allylation | Reductive Elimination | DFT (B3LYP) | ~15-20 | nih.gov |

| Pd-Catalyzed Allylation | Ligand Exchange | DFT (B3PW91) | Low barrier | researchgate.net |

These values are illustrative, based on calculations for model systems of allylic alcohols.

These energetic analyses provide crucial insights. For example, in the Ru-catalyzed isomerization of an allylic alcohol, the β-hydride elimination has a moderate barrier of about 14.5 kcal/mol, while a subsequent proton transfer step is very facile, with a barrier of only 1.6 kcal/mol, confirming it is not rate-limiting. nih.gov Such computational data helps rationalize experimental observations and guides the design of more efficient catalysts. researchgate.net

Role of Organometallic Intermediates in Stereoselective Transformations

The formation and reactivity of organometallic intermediates are central to many catalytic transformations of this compound. In transition metal-catalyzed allylic substitution reactions, a key intermediate is the η³-allyl (or π-allyl) complex. nih.govemory.edu

In palladium-catalyzed reactions, the process begins with the coordination of the Pd(0) catalyst to the double bond of this compound. This is followed by oxidative addition, where the C-O bond is cleaved to form a (π-allyl)palladium(II) complex, with the hydroxyl group leaving. mdpi.comrsc.org This intermediate is electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.com

Similarly, in iridium-catalyzed allylic substitutions, a (π-allyl)iridium(III) complex is the key intermediate. nih.govpkusz.edu.cn These reactions are renowned for their high regioselectivity, typically favoring the formation of branched products, and excellent enantioselectivity when chiral ligands are used. nih.govrsc.org The formation of the active (π-allyl)Ir complex is often the stereodetermining step of the reaction. pkusz.edu.cn

Solvent and Temperature Effects on Reaction Mechanisms

The reaction environment, specifically the solvent and temperature, can exert a profound influence on the mechanism, rate, and selectivity of catalytic reactions involving this compound.

Solvent polarity can stabilize or destabilize reactants, transition states, and intermediates to different extents, thereby altering reaction energetics. nih.gov In iridium-catalyzed asymmetric allylic amination, for example, the choice of solvent can significantly impact both yield and enantioselectivity. nih.gov

Temperature affects reaction rates according to the Arrhenius equation, with higher temperatures generally leading to faster reactions. However, in asymmetric catalysis, selectivity often decreases at higher temperatures. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers becomes less significant relative to the available thermal energy (kBT). Therefore, optimizing the reaction temperature is often a trade-off between reaction rate and enantioselectivity.

A study on the iridium-catalyzed allylic amination of alkyl-substituted allylic acetates highlights the importance of reaction conditions. While the ligand has the most dramatic effect, solvent and temperature are also critical for optimization.

Table 3: Effect of Solvent and Temperature on a Model Iridium-Catalyzed Asymmetric Allylic Amination

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dioxane | 25 | 75 | 92 |

| 2 | THF | 25 | 68 | 90 |

| 3 | Toluene | 25 | 55 | 88 |

| 4 | Dioxane | 50 | 95 | 85 |

| 5 | Dioxane | 0 | 60 | 94 |

Data is representative and generalized from studies on iridium-catalyzed allylic substitutions. nih.gov

The table illustrates a common trend where a higher temperature (Entry 4 vs. 1) increases the reaction yield but slightly erodes the enantioselectivity. Non-coordinating, moderately polar solvents like dioxane or THF often provide a good balance for such transformations.

Chemical Transformations and Reactivity of the 4 Methylundec 3 En 5 Ol Scaffold

Olefin Functionalization Reactions

The C3=C4 double bond in the 4-methylundec-3-en-5-ol scaffold is electron-rich and serves as a primary site for a variety of addition and functionalization reactions.

Hydrogenation of the double bond in this compound leads to the formation of 4-methylundecan-5-ol. This reaction, while seemingly straightforward, presents challenges and opportunities in stereocontrol due to the pre-existing stereocenter at the C5 position. The hydroxyl group can direct the catalyst to one face of the double bond, a phenomenon known as substrate-directed hydrogenation.

Catalytic hydrogenation using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) typically results in the syn-addition of two hydrogen atoms from the less sterically hindered face of the molecule. However, for allylic alcohols, homogeneous catalysts such as those based on rhodium and iridium offer superior levels of stereocontrol. For instance, Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is known for its effectiveness in hydrogenating sterically hindered and functionalized olefins.

The stereochemical outcome is highly dependent on the catalyst and reaction conditions chosen. The diastereoselectivity of the reaction can be influenced by the coordination of the hydroxyl group to the metal center of the catalyst, which directs hydrogen delivery to the same face as the -OH group. nih.govacs.org Asymmetric hydrogenation using chiral catalysts can also be employed to achieve high enantioselectivity, potentially overriding the directing effect of the existing stereocenter if desired. rsc.orgshu.edu

Table 1: Expected Products of Hydrogenation

| Starting Material | Reagents | Major Product |

|---|---|---|

| This compound | H₂, Pd/C | 4-Methylundecan-5-ol (mixture of diastereomers) |

| This compound | H₂, Crabtree's Catalyst | 4-Methylundecan-5-ol (syn-diastereomer favored) |

The double bond can be cleaved or dihydroxylated to introduce new oxygen-containing functional groups.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with hydroxyl groups on adjacent carbons) can be achieved with either syn- or anti-stereochemistry. libretexts.org

Syn-dihydroxylation is typically accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add to one face of the double bond to form a cyclic intermediate, which is then hydrolyzed to yield a syn-diol. wikipedia.org For this compound, this would result in 4-methylundecane-3,4,5-triol.

Anti-dihydroxylation is achieved in a two-step process involving epoxidation of the alkene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol product. libretexts.org

Oxidative Cleavage: The double bond can be completely broken using stronger oxidizing agents. Ozonolysis (O₃) followed by a reductive or oxidative workup is a common method.

Reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the double bond to yield two carbonyl compounds. For this compound, this would produce a ketone (2-octanone) and an alpha-hydroxy aldehyde.

Oxidative workup (e.g., with hydrogen peroxide) would yield a ketone (2-octanone) and an alpha-hydroxy carboxylic acid.

Table 2: Products of Dihydroxylation and Oxidative Cleavage

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | 4-Methylundecane-3,4,5-triol (syn-addition) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 4-Methylundecane-3,4,5-triol (anti-addition) |

| Oxidative Cleavage (Reductive) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 2-Octanone and 2-hydroxypropanal |

Addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the double bond are fundamental electrophilic addition reactions.

Hydrohalogenation: The addition of H-X across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C3), and the halide adds to the more substituted carbon (C4), which can stabilize the intermediate carbocation. masterorganicchemistry.com This reaction would yield 4-halo-4-methylundecan-5-ol.

Halogenation: The addition of X₂ (e.g., Br₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition. This would produce 3,4-dihalo-4-methylundecan-5-ol.

A competing reaction under radical conditions (e.g., using N-bromosuccinimide, NBS, in the presence of light or a radical initiator) is allylic halogenation. openochem.orgyoutube.com This reaction involves the substitution of a hydrogen atom at a position adjacent to the double bond (the allylic position). For this compound, the most likely site for allylic bromination would be at the C2 position, leading to 2-bromo-4-methylundec-3-en-5-ol.

The allylic nature of the hydroxyl group at C5 makes the this compound scaffold susceptible to rearrangements, often under acidic conditions. researchgate.netrit.edu Protonation of the hydroxyl group followed by the loss of water can generate a resonance-stabilized allylic carbocation. wikipedia.org This cation has positive charge density distributed across both C3 and C5. Nucleophilic attack can then occur at either position, potentially leading to a mixture of products, including the rearranged allylic alcohol, 4-methylundec-4-en-3-ol. This type of transformation is known as an allylic shift or S_N1' reaction. wikipedia.org

Direct allylic functionalization can also be achieved, avoiding skeletal rearrangement, by using transition metal catalysis. rsc.org For example, palladium-catalyzed reactions can activate the allylic system for nucleophilic substitution.

Hydroxyl Group Derivatization and Interconversions

The secondary hydroxyl group at the C5 position is a versatile handle for further chemical modification through esterification, etherification, and other derivatization strategies.

Esterification: The conversion of the alcohol to an ester is a common derivatization. This can be accomplished through several methods:

Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) produces an ester and water. chemguide.co.uk This is a reversible equilibrium-driven process.

Reaction with Acyl Halides or Anhydrides: A more reactive and generally irreversible method involves treating the alcohol with an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uk

Etherification: The formation of an ether from the alcohol can also be achieved through various routes:

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an S_N2 reaction.

Acid-Catalyzed Dehydration/Addition: Under acidic conditions, the alcohol can be protonated and react with another alcohol molecule to form a symmetrical ether, though this is less controlled. More selective methods involve the acid-catalyzed addition of the alcohol to an activated substrate. nih.govacs.org

Oxidation to Corresponding Carbonyl Compounds

The transformation of the secondary alcohol functionality within the this compound scaffold to a carbonyl group represents a pivotal reaction, yielding the corresponding α,β-unsaturated ketone, 4-methylundec-3-en-5-one. This conversion is a standard oxidation of a secondary alcohol, yet the presence of the adjacent double bond and the allylic nature of the alcohol introduce specific considerations for reagent selection to avoid unwanted side reactions, such as epoxidation, cyclization, or rearrangement. A variety of modern and classical oxidizing agents have been effectively employed for the oxidation of allylic alcohols, and these methods are applicable to the this compound system.

The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. Commonly used reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their mildness and selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other functional groups. The Babler oxidation, which specifically utilizes PCC for the oxidative transposition of tertiary allylic alcohols, highlights the utility of this reagent in the context of unsaturated systems. For secondary allylic alcohols like this compound, a direct oxidation is expected.

Manganese dioxide (MnO₂) is another highly effective and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous and is typically carried out in a nonpolar solvent like dichloromethane (B109758) or hexane. The selectivity of MnO₂ arises from its ability to preferentially coordinate with the π-system of the double bond, facilitating the oxidation of the adjacent alcohol.

Modern catalytic methods employing transition metals such as palladium and ruthenium offer greener and more efficient alternatives. For instance, palladium catalysts in the presence of a suitable oxidant, like molecular oxygen or a quinone, can facilitate the aerobic oxidation of allylic alcohols. These methods often proceed under mild conditions and with high atom economy. Enzyme-catalyzed oxidations, utilizing alcohol dehydrogenases, present a highly selective and environmentally benign approach, operating under mild pH and temperature conditions.

A summary of selected methods for the oxidation of allylic alcohols is presented in the table below.

| Oxidizing Agent/System | Typical Reaction Conditions | General Observations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild and selective, avoids over-oxidation. |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Hexane, reflux | Highly selective for allylic and benzylic alcohols. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, neutral conditions, broad functional group tolerance. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), low temperature (-78 °C) | Effective for sterically hindered alcohols. |

| Palladium Catalysis (e.g., Pd(OAc)₂/O₂) | Toluene or DMF, elevated temperature | Aerobic oxidation, environmentally friendly. |

| Enzyme Catalysis (e.g., Alcohol Dehydrogenase) | Aqueous buffer, room temperature | High selectivity, mild and green conditions. |

Reactions Involving the Methyl Branch

The methyl group at the C4 position of the this compound scaffold is an allylic methyl group, making it susceptible to a range of functionalization reactions. The proximity of the double bond activates the C-H bonds of the methyl group, facilitating radical and organometallic transformations. These reactions provide a handle to introduce further complexity and functionality into the molecule.

One of the most common and effective methods for the functionalization of allylic methyl groups is radical bromination using N-bromosuccinimide (NBS). libretexts.orgopenochem.orglibretexts.org This reaction, typically initiated by light or a radical initiator like AIBN, proceeds via a free radical chain mechanism. youtube.com The stability of the resulting allylic radical intermediate favors the selective bromination at the methyl position over addition to the double bond, especially at low bromine concentrations. libretexts.orglibretexts.org The resulting allylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as amines, azides, or ethers.

Another important transformation is the allylic oxidation of the methyl group. Selenium dioxide (SeO₂) is a classic reagent for this purpose, often leading to the corresponding allylic alcohol or aldehyde. This reaction, known as the Riley oxidation, proceeds through an ene reaction followed by a google.commasterorganicchemistry.com-sigmatropic rearrangement. The presence of the existing hydroxyl group in the this compound scaffold would require careful protection prior to employing such strong oxidizing agents to ensure selectivity.

More recent advancements in C-H activation and functionalization offer catalytic and often more selective methods for modifying the allylic methyl group. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been developed for the direct allylic C-H functionalization. nih.gov These reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds. For example, palladium-catalyzed allylic C-H amination or alkylation can be envisioned for the this compound system, although the directing effect of the existing alcohol would need to be considered.

The table below summarizes some of the key methods for the functionalization of allylic methyl groups.

| Reaction Type | Reagent/Catalyst | Typical Product | Key Considerations |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Allylic Bromide | Selective for the allylic position. libretexts.orglibretexts.org |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | Allylic Alcohol/Aldehyde | Requires protection of the existing alcohol. |

| Catalytic C-H Amination | Pd, Rh, or Ir catalysts | Allylic Amine | Potential for high selectivity. organic-chemistry.org |

| Catalytic C-H Alkylation | Pd or Rh catalysts | Functionalized Alkene | Can form new C-C bonds. nih.gov |

Cyclization and Ring-Closing Metathesis Strategies for Related Systems

The unsaturated nature of the this compound scaffold makes it an interesting precursor for the synthesis of cyclic compounds, particularly oxygen-containing heterocycles. While direct cyclization of this compound itself might require specific activation, structurally related systems with additional unsaturation are excellent candidates for powerful ring-forming reactions like Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis has emerged as a robust and versatile tool for the construction of a wide variety of ring systems, including those containing heteroatoms. mdpi.com For a molecule related to this compound to undergo RCM, it would need to be derivatized to contain a second double bond. For instance, if the undecyl chain were to contain a terminal alkene, an intramolecular metathesis reaction could lead to the formation of a macrocyclic ether. The success of RCM is highly dependent on the choice of catalyst, with ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts being widely used due to their high functional group tolerance and activity. The geometry of the resulting double bond in the cyclic product (E/Z selectivity) can often be controlled by the catalyst and the ring size.

Intramolecular hydroalkoxylation or hydroamination of the double bond in this compound or its derivatives is another potential route to cyclic ethers or amines. This can be achieved under acidic or metal-catalyzed conditions. For example, treatment with a strong acid could potentially promote the intramolecular addition of the hydroxyl group to the double bond, leading to a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. However, such reactions can be prone to rearrangements and require careful control of reaction conditions.

The table below highlights some common catalyst systems used in Ring-Closing Metathesis for the synthesis of cyclic compounds.

| Catalyst System | Common Name | Key Features |

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs' First Generation Catalyst | Good activity for a range of dienes. |

| [RuCl₂(IMesH₂)(PCy₃)(CHPh)] | Grubbs' Second Generation Catalyst | Higher activity and broader substrate scope. |

| [RuCl₂(IMesH₂)(CH-2-(i-PrO)C₆H₄)] | Hoveyda-Grubbs' Second Generation Catalyst | Increased stability and recyclability. |

| Mo(NAr)(CHCMe₂Ph)(OC(CF₃)₂Me) | Schrock Catalyst | Highly active, particularly for sterically hindered substrates. |

Advanced Spectroscopic Characterization Methodologies for 4 Methylundec 3 En 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of 4-methylundec-3-en-5-ol, providing insights into its connectivity and three-dimensional arrangement.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the different types of protons and their relative numbers. Key signals include those for the methyl groups, the long alkyl chain, the vinyl proton, and the proton attached to the hydroxyl-bearing carbon.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, this includes signals for the methyl carbons, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the alkyl chain, and the carbon bonded to the hydroxyl group.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. For instance, it would show a correlation between the vinyl proton and the proton on the alcohol carbon, as well as couplings between adjacent protons along the undecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular framework. For example, it would show correlations from the methyl protons to the sp² carbons of the double bond, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for stereochemical elucidation, as it detects protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY experiments can help determine the E/Z geometry of the double bond by observing the spatial proximity between the vinyl proton and the methyl group or adjacent methylene (B1212753) protons.

A summary of expected NMR data is presented below:

| NMR Experiment | Purpose | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments and their integrations. | Signals for alkyl chain, methyl group, vinyl proton, and alcohol proton. |

| ¹³C NMR | Identifies unique carbon environments. | Signals for alkyl carbons, methyl carbon, alkene carbons, and alcohol carbon. |

| COSY | Shows ¹H-¹H spin-spin couplings. | Correlations between adjacent protons in the alkyl chain and to the vinyl proton. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Pairs each proton signal with its corresponding carbon signal. |

| HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds). | Confirms connectivity, e.g., from methyl protons to alkene carbons. |

| NOESY | Identifies through-space proton proximities. | Helps determine the stereochemistry of the double bond. |

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C-5 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) of a sample is often crucial. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be added to an NMR sample to induce chemical shift differences between the signals of the two enantiomers. mit.edu

The CSR forms a diastereomeric complex with each enantiomer of the alcohol through coordination with the hydroxyl group. researchgate.net These diastereomeric complexes are not mirror images and thus have different NMR spectra. This results in the splitting of formerly equivalent signals for the enantiomers, allowing for the integration of the separated signals to determine their relative ratio and thus the enantiomeric excess. tcichemicals.comtcichemicals.com Non-lanthanide based chiral solvating agents can also be employed to achieve similar spectral resolution for determining enantiomeric purity. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₂₄O. By comparing the experimentally measured mass with the calculated mass for this formula, the identity of the compound can be confirmed with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This technique is ideal for assessing the purity of a this compound sample and for analyzing it within a mixture. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. The retention time from the GC and the mass spectrum together provide a highly specific identification of the compound. cmbr-journal.com Analysis of the fragmentation pattern can reveal characteristic losses, such as the loss of a water molecule or cleavage at various points along the alkyl chain. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its key structural features.

The most prominent and easily identifiable peaks are:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration. The broadness of this peak is due to hydrogen bonding. lumenlearning.comlibretexts.org

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching of the sp³ hybridized C-H bonds of the alkyl chain and methyl group. libretexts.org A weaker absorption may be observed just above 3000 cm⁻¹ for the sp² C-H stretch of the alkene. pressbooks.pub

C=C Stretch: A medium to weak absorption band around 1665-1675 cm⁻¹ corresponds to the C=C double bond stretching vibration. pressbooks.pub

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is indicative of the C-O single bond stretching vibration of the secondary alcohol. lumenlearning.com

This combination of characteristic peaks in the IR spectrum provides strong evidence for the presence of an unsaturated alcohol.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Alcohol (O-H) | Stretch, H-bonded | 3200-3600 (broad, strong) |

| Alkene (=C-H) | Stretch | 3010-3100 (medium) |

| Alkane (C-H) | Stretch | 2850-2960 (strong) |

| Alkene (C=C) | Stretch | 1665-1675 (weak to medium) |

| Alcohol (C-O) | Stretch | 1000-1200 (strong) |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of powerful techniques used to investigate the three-dimensional arrangement of atoms in chiral molecules. For a molecule with stereogenic centers like this compound, determining the absolute configuration at these centers is crucial for understanding its chemical and biological properties. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two such techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique spectral fingerprints that can be directly related to its absolute stereochemistry. biologic.netmgcub.ac.in

The fundamental principle behind these methods lies in the phenomenon of circular birefringence and circular dichroism. bhu.ac.in When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. bhu.ac.in The extent of this rotation is dependent on the wavelength of the light, a phenomenon known as Optical Rotatory Dispersion (ORD). biologic.netmgcub.ac.in A plot of the specific rotation versus wavelength constitutes an ORD spectrum.

Circular Dichroism (CD), on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.netmgcub.ac.in A CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity) against wavelength. These two phenomena, ORD and CD, are intimately related and collectively known as the Cotton effect, which is particularly pronounced in the wavelength regions where the molecule absorbs light (i.e., near a chromophore). biologic.net

The absolute configuration of a chiral molecule like this compound can be determined by comparing its experimentally measured CD spectrum with the spectra of compounds with known absolute configurations. nih.gov However, a more rigorous and increasingly common approach involves the comparison of the experimental spectrum with a theoretically calculated spectrum. This computational approach has become a reliable tool for the unambiguous assignment of absolute configuration. rsc.org

The process typically involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule. This is often achieved through computational methods such as molecular mechanics or density functional theory (DFT) calculations.

Quantum Chemical Calculations: For each significant conformer, time-dependent density functional theory (TD-DFT) is employed to calculate the theoretical CD spectrum. These calculations provide the excitation energies and rotational strengths for the electronic transitions of the molecule.

Spectral Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted Boltzmann population distribution at a given temperature to generate a final theoretical CD spectrum for the molecule.

Comparison and Assignment: Finally, the theoretical CD spectrum is compared with the experimental CD spectrum. A good match between the sign and shape of the Cotton effects in both spectra allows for the confident assignment of the absolute configuration of the chiral centers in this compound.

Theoretical and Computational Chemistry Studies on 4 Methylundec 3 En 5 Ol

Quantum Mechanical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 4-methylundec-3-en-5-ol, DFT calculations could be employed to determine a variety of properties, including its optimized geometry, vibrational frequencies (correlating to its infrared spectrum), and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. While no specific DFT data for this compound is available, studies on other allylic alcohols have successfully used DFT to elucidate reaction mechanisms and predict spectroscopic properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic delocalization within a molecule. It provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. For this compound, an NBO analysis would quantify the hybridization of the atoms, the polarization of the C-O and C=C bonds, and the extent of hyperconjugative interactions. These interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, are key to understanding the molecule's stability and reactivity. For instance, NBO analysis could reveal the nature of the interaction between the oxygen lone pairs and the π-system of the double bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the undecane (B72203) chain in this compound means it can adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. This is typically done by systematically rotating around the single bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and pressure. This would reveal not only the preferred conformations but also the energy barriers between them. For a molecule with a chiral center like this compound, understanding its conformational preferences is crucial for predicting its interactions with other chiral molecules, such as in biological systems or in asymmetric catalysis.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry offers powerful tools for predicting spectroscopic data from first principles. For this compound, this would involve:

NMR Spectroscopy: Calculating the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These calculations, when compared to experimental spectra, can help to confirm the structure and assign the resonances.

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum. This can aid in the identification of characteristic functional groups, such as the O-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide information about the electronic transitions within the molecule, particularly those involving the π-system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the transition states that connect reactants to products. For this compound, this could be applied to a variety of reactions, such as its oxidation, reduction, or participation in acid-catalyzed rearrangements. By calculating the activation energies, one can predict the feasibility and selectivity of different reaction pathways. This is particularly valuable for understanding stereoselective reactions, where the formation of one stereoisomer is favored over another.

Ligand-Substrate Interaction Studies in Asymmetric Catalysis

The chiral nature of this compound makes it an interesting substrate for asymmetric catalysis. Computational methods can be used to model the interaction between the substrate and a chiral catalyst. By building a detailed 3D model of the catalyst-substrate complex, researchers can investigate the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that are responsible for enantioselectivity. These studies can help to explain the outcome of a reaction and guide the design of new and more effective catalysts for the synthesis of enantiomerically pure compounds. While no such studies have been reported for this compound specifically, this remains a promising area for future research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 4-Methylundec-3-EN-5-OL?

- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as stepwise organic reactions (e.g., Grignard addition or Wittig olefination), with strict control of stereochemistry. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm structural features like the double bond position (3-en) and hydroxyl group (5-ol). High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography-mass spectrometry (GC-MS) assesses purity. For novel compounds, X-ray crystallography is critical to confirm spatial arrangement .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying conditions (temperature, humidity, light exposure). Use inert atmospheres (argon/nitrogen) for storage to prevent oxidation of the alcohol group. Monitor degradation via thin-layer chromatography (TLC) or HPLC-UV, and employ stabilizing agents like antioxidants (e.g., BHT) if necessary. Purity checks via differential scanning calorimetry (DSC) can detect polymorphic changes .

Q. What are the key spectral benchmarks for distinguishing this compound from structural analogs?

- Methodological Answer : Focus on NMR chemical shifts: the allylic methyl group (4-methyl) typically appears as a triplet near δ 1.6–1.8 ppm in ¹H NMR, while the hydroxyl proton (5-ol) may show broad resonance at δ 1.5–2.0 ppm. In IR spectroscopy, the O-H stretch (3200–3600 cm⁻¹) and C=C absorption (~1650 cm⁻¹) are diagnostic. Compare these with reference databases (SciFinder, Reaxys) and published analogs to resolve ambiguities .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen-bonding patterns in this compound crystals?

- Methodological Answer : Apply Etter’s rules to categorize hydrogen bonds into discrete patterns (e.g., chains, rings) using crystallographic data. For example, the hydroxyl group (5-ol) may form intramolecular H-bonds with the double bond (3-en) or intermolecular bonds with adjacent molecules. Use software like Mercury (CCDC) to calculate bond distances/angles and assign graph set descriptors (e.g., ) to predict packing motifs and stability .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Perform systematic error analysis by cross-validating data from multiple techniques (e.g., calorimetry, computational DFT calculations). If discrepancies persist, assess experimental conditions (solvent polarity, temperature gradients) or probe for impurities via LC-MS. For computational data, compare results across basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to identify methodological biases .

Q. How can constraint-based random simulation optimize reaction conditions for this compound synthesis?

- Methodological Answer : Define constraints (e.g., reaction temperature limits, solvent polarity thresholds) and use solvers like Python’s SciPy or MATLAB to generate stochastic models. For example, simulate the impact of catalyst loading (0.1–5 mol%) on yield while avoiding over-constraining variables. Validate simulations with bench-scale experiments and apply sensitivity analysis to identify critical parameters .

Q. What role does stereoelectronic effects play in the reactivity of this compound’s hydroxyl group?

- Methodological Answer : Investigate through frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The hydroxyl’s lone pairs may interact with the π-system of the double bond, altering acidity or nucleophilicity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can quantify electronic influences. Compare with analogous compounds lacking the double bond to isolate stereoelectronic contributions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.